2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
303059-18-9 |
|---|---|
Molecular Formula |
C21H15N5O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C21H15N5O4/c1-29-19-7-11(18(26(27)28)10-20(19)30-2)21-24-16-8-14-15(9-17(16)25-21)23-13-6-4-3-5-12(13)22-14/h3-10,22H,1-2H3 |
InChI Key |
NRYNBKOSXGWWIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The choice of solvents and purification techniques also plays a significant role in ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve a wide range of organic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets. The nitro group and imidazo[4,5-b]phenazine core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of imidazo[4,5-b]phenazines are highly substituent-dependent. Below is a comparative analysis with key analogs:
Notes on Substituent Impact:
- Methoxy Groups (-OCH₃) : Improve solubility via polarity while maintaining planar aromaticity for intercalation .
- Halogens (-Cl) : Enhance lipophilicity, favoring membrane penetration but may reduce target specificity .
Physicochemical and Spectral Trends
- Melting Points : Most analogs exhibit high thermal stability (>300°C), consistent with extended π-conjugation .
- ¹H NMR Shifts : Aromatic protons in nitro-substituted compounds resonate downfield (δ 8.2–8.5 ppm) due to electron withdrawal, whereas methoxy groups upfield-shift adjacent protons (δ 3.90–3.95 ppm) .
- Synthetic Yields : Electron-rich substituents (e.g., -OCH₃) generally afford higher yields (68–81%) compared to sterically hindered groups (e.g., -OBn, 79%) .
Critical Notes and Discrepancies
Molecular Formula Conflict : reports the target compound as C₂₁H₁₅N₅O₄, but analogous derivatives (e.g., 3c : C₂₁H₁₆N₄O₂ ) suggest a possible error. The correct formula is likely C₁₉H₁₃N₅O₄, consistent with the substituent count.
Biological Data Gaps : The target compound’s bioactivity remains uncharacterized, whereas analogs like 4d and 3d are well-studied .
Synthetic Challenges : Nitro groups may complicate purification, as seen in low yields (15–30%) for some nitro-substituted analogs .
Biological Activity
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.
Structural Characteristics
The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological properties. The presence of the nitro group and methoxy substituents is significant for its reactivity and interaction with biological targets.
Structural Information:
- Molecular Formula:
- CAS Number: 303059-18-9
- SMILES Notation: COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)N+[O-])OC
Anticancer Properties
Recent studies highlight the compound's potent anticancer activity, particularly against various leukemia cell lines. For instance, it has shown an effective reduction in cell viability with EC50 values significantly lower than those observed in normal cells. The mechanisms proposed include:
- DNA Intercalation: The compound may insert itself between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Topoisomerase Inhibition: This action disrupts DNA unwinding necessary for replication and transcription.
In a study focusing on phenazine derivatives, it was noted that compounds similar to this compound exhibited strong cytotoxicity against acute myeloid leukemia cells, reinforcing its potential as an anticancer agent .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains. The proposed mechanisms include:
- Cell Membrane Disruption: Interactions with microbial membranes can lead to increased permeability and cell lysis.
- Inhibition of Enzymatic Pathways: Targeting specific enzymes critical for microbial survival can effectively inhibit growth.
Comparative Analysis
A comparative analysis of similar compounds reveals that the unique structural features of this compound contribute to its distinct biological activities. For example:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | High potency against leukemia | Effective against various bacteria | DNA intercalation, ROS production |
| Myxin (1-hydroxy-6-methoxyphenazine) | Moderate potency | High antimicrobial activity | Enzyme inhibition |
| Iodinin | Low potency | High antimicrobial activity | Metal chelation |
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Acute Myeloid Leukemia Study : Demonstrated that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls.
- Antibacterial Assays : Showed that the compound inhibited growth in Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
- In Silico Studies : Molecular docking studies indicated strong binding affinity to target enzymes involved in cancer progression and microbial metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine?
- Methodology :
- Synthesis : Use a reflux reaction of 2-aminophenazine derivatives with substituted aldehydes in DMF and acetic acid (4–6 hours), followed by ice-water precipitation and purification via flash chromatography (Pet. Ether/EtOAc gradient) .
- Yield Optimization : Adjust stoichiometry of aldehyde and phenazine precursors (1:1 molar ratio) and monitor reaction progress via TLC. Typical yields range from 76% to 82% for analogous imidazo-phenazines .
- Critical Parameters : Control reflux time to avoid over-decomposition; use inert atmosphere to prevent oxidation of nitro groups.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–9.5 ppm) and carbons (δ 110–160 ppm) to confirm substitution patterns. For example, methoxy groups appear as singlets at δ ~3.9 ppm .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 70.17%, H: 4.12%, N: 16.37% for C20H14N4O2) .
- Mass Spectrometry : Use HRMS (+ESI) to confirm molecular ion peaks (e.g., [M+H]+ = 357.1362 for C21H16N4O2) .
Q. How to address solubility challenges in biological assays?
- Methodology :
- Solvent Systems : Prepare stock solutions in DMSO (10–50 mg/mL) and dilute with aqueous buffers (e.g., PBS) or co-solvents (PEG300, Tween 80) to ≤1% DMSO .
- In Vivo Formulations : Use DMSO:Corn oil (10:90) or DMSO:PEG300:Saline (10:40:50) for oral or injectable dosing .
Advanced Research Questions
Q. How to evaluate dual Topoisomerase I/IIα inhibitory activity and resolve contradictions in enzyme inhibition data?
- Methodology :
- Topo Inhibition Assays : Use plasmid relaxation assays (e.g., pBR322 DNA) with recombinant Topo I/IIα. Compare IC50 values across enzyme isoforms and validate via gel electrophoresis .
- Data Interpretation : Cross-reference inhibition kinetics (e.g., uncompetitive vs. non-competitive) with molecular docking results. For example, nitro and methoxy substituents enhance DNA intercalation and Topo binding .
Q. What strategies resolve discrepancies in cytotoxicity across cell lines (e.g., NCI-60 panel vs. MCF-7)?
- Methodology :
- SRB Assays : Normalize data using cell line-specific growth rates and apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Studies : Perform cell cycle analysis (flow cytometry) to distinguish cytostatic (G1 arrest) vs. cytotoxic (sub-G1 peak) effects .
Q. How to adapt the compound for selective sensing applications (e.g., nitroaromatics or metal ions)?
- Methodology :
- Probe Design : Introduce electron-withdrawing groups (e.g., perfluorophenyl) to enhance π-π stacking with nitroaromatics like picric acid. Monitor fluorescence quenching (λex/λem = 400/550 nm) .
- Validation : Compare selectivity against interferents (e.g., TNT, HNO3) via UV-Vis titration in acetonitrile/water .
Q. What computational approaches predict binding modes with biological targets (e.g., Topo-DNA complexes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM). Prioritize binding pockets near DNA cleavage sites .
- ADME Predictions : Apply SwissADME to calculate LogP (target ~3.5), topological polar surface area (TPSA < 80 Ų), and bioavailability scores .
Q. How to modify the scaffold for protease inhibition (e.g., dengue NS2B-NS3)?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace methoxy groups with bulkier substituents (e.g., benzyloxy) to enhance hydrophobic interactions with protease active sites .
- Enzymatic Assays : Use fluorescence resonance energy transfer (FRET) substrates (e.g., Boc-Gly-Arg-AMC) to measure IC50 in enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
